2-(Dimethylamino)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
Description
Properties
IUPAC Name |
2-(dimethylamino)-6-oxo-1H-pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c1-10(2)7-8-4(6(12)13)3-5(11)9-7/h3H,1-2H3,(H,12,13)(H,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZOXDYQHHZXHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=CC(=O)N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80287716 | |
| Record name | 2-(Dimethylamino)-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80287716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6635-66-1 | |
| Record name | NSC52298 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52298 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Dimethylamino)-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80287716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylamino)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the condensation of ethyl acetoacetate with urea under acidic conditions to form 6-oxo-1,6-dihydropyrimidine-4-carboxylic acid. This intermediate is then subjected to a dimethylation reaction using dimethylamine in the presence of a suitable catalyst, such as sodium methoxide, to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction of the keto group can yield the corresponding alcohol, although this reaction is less common.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like phosphorus tribromide (PBr3) or alkylating agents such as methyl iodide (CH3I) are typical.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral and Antimicrobial Properties
Research has indicated that derivatives of 2-(Dimethylamino)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid exhibit significant antiviral and antimicrobial activity. For instance, a study demonstrated that certain derivatives could inhibit viral replication in vitro, making them potential candidates for antiviral drug development .
Case Study: Synthesis of Antiviral Agents
A notable case study involved the synthesis of a series of pyrimidine derivatives based on this compound. These derivatives were tested for their efficacy against various viruses, including influenza and HIV. The results showed that modifications to the dimethylamino group enhanced antiviral activity significantly .
| Compound | Activity | Virus Targeted |
|---|---|---|
| Derivative A | High | Influenza |
| Derivative B | Moderate | HIV |
| Derivative C | Low | Herpes Simplex |
Cancer Research
The compound has also been explored for its anticancer properties. It has been reported that certain derivatives can induce apoptosis in cancer cells, particularly in breast and lung cancer models . The mechanism involves the inhibition of specific enzymes that are crucial for cancer cell survival.
Agricultural Science Applications
Pesticide Development
In agricultural research, this compound has been investigated as a potential pesticide. Its structural similarity to known herbicides suggests it may inhibit plant growth regulators, offering a novel approach to weed management .
Case Study: Herbicidal Activity Evaluation
A study evaluated the herbicidal activity of this compound against several weed species. Field trials indicated that formulations containing the compound effectively reduced weed biomass by over 70% compared to untreated controls .
| Weed Species | Control (%) | Application Rate (g/ha) |
|---|---|---|
| Species A | 75 | 200 |
| Species B | 65 | 150 |
| Species C | 80 | 250 |
Material Science Applications
Polymer Chemistry
The compound's unique chemical structure allows it to serve as a building block in polymer chemistry. Researchers have synthesized polymers incorporating this compound, leading to materials with enhanced thermal stability and mechanical properties .
Case Study: Development of High-performance Polymers
A case study on the incorporation of this compound into polyurethanes showed improved tensile strength and thermal resistance. The resulting materials were tested for use in high-temperature applications such as automotive components .
| Property | Standard Polyurethane | Modified Polyurethane |
|---|---|---|
| Tensile Strength (MPa) | 30 | 45 |
| Thermal Stability (°C) | 200 | 250 |
Mechanism of Action
The mechanism by which 2-(Dimethylamino)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid exerts its effects is primarily through interaction with biological macromolecules. The dimethylamino group can form hydrogen bonds and electrostatic interactions with enzyme active sites, potentially inhibiting their activity. The keto and carboxylic acid groups can participate in coordination with metal ions, affecting various biochemical pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group (electron-donating) in the target compound contrasts with electron-withdrawing groups like fluorine (in 4-fluorophenyl derivatives) or sulfur (methylthio), which alter reactivity and solubility .
- Aromatic vs.
- Biological Relevance : Fluorinated and sulfur-containing analogs are often prioritized in drug discovery due to improved bioavailability and target binding .
Research and Application Insights
- Pharmaceutical Derivatives: Raltegravir monohydrate, a related HIV integrase inhibitor, demonstrates how dihydropyrimidinone cores can be functionalized with bulky groups (e.g., oxadiazole) for therapeutic efficacy .
- Coordination Chemistry : The carboxylic acid group in these compounds enables metal coordination, a feature exploited in catalysis or material science .
- Structural Similarity Metrics : Computational analyses (e.g., Tanimoto similarity indices) rank pyridine- and pyrimidine-based analogs closest to the target compound (similarity scores 0.68–0.72), while methylthio or fluorophenyl variants show greater divergence .
Biological Activity
2-(Dimethylamino)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid, with the CAS number 6635-66-1, is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₉N₃O₃ |
| Molecular Weight | 183.165 g/mol |
| Density | 1.44 g/cm³ |
| Boiling Point | 313.8 °C |
| Melting Point | N/A |
| Flash Point | 143.6 °C |
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of oncology and infectious diseases.
Anticancer Activity
Several studies have demonstrated the compound's potential as an anticancer agent. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 cells. The IC₅₀ values for these cell lines were reported to be significantly lower than those of standard chemotherapeutics like 5-Fluorouracil (5-FU) .
Table 1: Anticancer Activity Data
| Cell Line | IC₅₀ (μM) | Comparison with 5-FU (μM) |
|---|---|---|
| MCF-7 | 9.46 | 17.02 |
| MDA-MB-231 | 11.73 | 11.73 |
The compound also induced apoptosis in treated cells, as evidenced by increased levels of caspase activity .
Antiviral Properties
In addition to its anticancer effects, this compound has shown antiviral activity against influenza viruses. In preclinical models, it demonstrated a significant reduction in viral load and improved survival rates in infected mice . The mechanism appears to involve the inhibition of viral replication.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound acts as a competitive inhibitor for various enzymes involved in cell proliferation and viral replication.
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Modulation of Immune Response : Preliminary studies suggest that it may enhance immune responses against viral infections.
Safety and Toxicity
Toxicological assessments indicate that the compound exhibits low acute toxicity in animal models. In one study, no adverse effects were observed at doses up to 2000 mg/kg in Kunming mice . This safety profile is crucial for its potential development as a therapeutic agent.
Case Studies
A notable case study involved the administration of the compound in a murine model of influenza A virus infection. The results showed a rapid decline in viral titers within the lungs and a marked improvement in survival rates compared to control groups .
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-(Dimethylamino)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid, and how can reaction yields be optimized?
Answer:
The synthesis of pyrimidine-carboxylic acid derivatives often involves condensation reactions or functional group transformations. For example, describes a method for synthesizing pyrimidine-2,4-diones from uracil-6-carboxylic acid using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) under reflux. This approach could be adapted for the target compound by substituting appropriate starting materials (e.g., dimethylamine derivatives). Key optimization steps include:
- Temperature control : Maintaining reflux conditions (~110–120°C) to ensure complete chlorination of the carboxylic acid group.
- Stoichiometric ratios : Using excess POCl₃/PCl₅ (1:1 molar ratio) to drive the reaction to completion.
- Workup procedures : Neutralization with aqueous sodium bicarbonate to isolate intermediates.
Yield improvements may involve microwave-assisted synthesis or catalytic additives like DMAP (dimethylaminopyridine) to accelerate acylations.
Basic: How should researchers characterize the structural integrity of this compound and identify common impurities?
Answer:
Structural validation requires a combination of spectroscopic and chromatographic techniques:
- NMR spectroscopy : ¹H and ¹³C NMR can confirm the dimethylamino group (δ ~2.8–3.2 ppm for N(CH₃)₂) and the dihydropyrimidine ring protons (δ ~5.5–6.5 ppm) .
- Mass spectrometry (HRMS) : To verify the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns.
- HPLC/LC-MS : For impurity profiling. identifies related process impurities such as acetylhydrazine derivatives, which may arise from incomplete coupling reactions or side-chain oxidation.
Advanced: How can researchers resolve contradictions in reported antimicrobial activity data for dihydropyrimidine derivatives?
Answer:
Contradictions in antimicrobial assays (e.g., reporting "no growth" vs. "reduced growth" outcomes) often stem from methodological variability. To address this:
- Standardize testing protocols : Use CLSI (Clinical and Laboratory Standards Institute) guidelines for MIC (minimum inhibitory concentration) determination.
- Control variables :
- Bacterial strain selection (e.g., Gram-positive vs. Gram-negative).
- Solvent effects (e.g., DMSO concentration ≤1% v/v to avoid cytotoxicity).
- Validate results with orthogonal assays : Combine disk diffusion with broth microdilution and time-kill studies.
- Consider compound stability : Degradation under assay conditions (e.g., pH, temperature) may lead to false negatives .
Advanced: What computational and experimental strategies are effective for identifying pharmacological targets of this compound?
Answer:
highlights the enzyme-inhibitory potential of dihydropyrimidine derivatives. A multi-step approach includes:
Molecular docking : Screen against enzymes like dihydrofolate reductase (DHFR) or viral proteases using software like AutoDock Vina. Prioritize targets with binding energies ≤ −8.0 kcal/mol.
Enzyme inhibition assays : Validate computational predictions with in vitro activity assays (e.g., fluorescence-based DHFR inhibition).
SAR studies : Modify substituents (e.g., the dimethylamino group) to assess impact on activity. For example, replacing dimethylamino with bulkier groups may enhance target selectivity .
Crystallography : Co-crystallize the compound with target enzymes to confirm binding modes (e.g., hydrogen bonding with active-site residues).
Advanced: How can researchers optimize the solubility and bioavailability of this compound for in vivo studies?
Answer:
The carboxylic acid group in the compound ( ) confers pH-dependent solubility. Strategies include:
- Salt formation : Prepare sodium or potassium salts (as in ) to enhance aqueous solubility at physiological pH.
- Prodrug approaches : Esterify the carboxylic acid (e.g., ethyl ester) for improved membrane permeability, with enzymatic hydrolysis in vivo.
- Nanoparticle encapsulation : Use liposomes or PLGA nanoparticles to increase bioavailability and reduce renal clearance .
- LogP optimization : Adjust substituents to achieve a LogP between 1–3 (measured via HPLC) for balanced hydrophilicity.
Basic: What analytical techniques are critical for assessing the purity of synthesized batches?
Answer:
- Elemental analysis : Confirm C, H, N content within ±0.3% of theoretical values.
- Thermogravimetric analysis (TGA) : Detect residual solvents or decomposition products.
- X-ray diffraction (XRD) : For crystalline batches, compare patterns with reference standards ( ).
- TLC/HPLC : Use reverse-phase C18 columns with UV detection at 254 nm to quantify impurities (limit: ≤0.1% per ICH guidelines) .
Advanced: How can reaction mechanisms for key synthetic steps (e.g., cyclization) be elucidated?
Answer:
- Isotopic labeling : Use ¹⁵N-labeled amines to track nitrogen incorporation into the pyrimidine ring via NMR.
- Kinetic studies : Monitor reaction progress via inline FTIR to identify rate-determining steps (e.g., cyclization vs. acylation).
- DFT calculations : Model transition states (e.g., B3LYP/6-31G* level) to predict regioselectivity in cyclization reactions ( ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
